molecular formula C10H8ClNOS B14590166 2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one CAS No. 61423-95-8

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one

Cat. No.: B14590166
CAS No.: 61423-95-8
M. Wt: 225.70 g/mol
InChI Key: DOOMBFDPDMJPQG-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one is a heterocyclic compound that contains a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-cyano-β-(N-methylamino)crotonamide with N,N-dimethylformamide diethylacetal, followed by recyclization in an alkaline medium . The nitration of the resulting compound and subsequent transformation by boiling in phosphorus oxychloride (POCl3) yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide ions yield nitriles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one can be compared with other similar compounds, such as:

Properties

CAS No.

61423-95-8

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

2-chloro-3-(methylamino)thiochromen-4-one

InChI

InChI=1S/C10H8ClNOS/c1-12-8-9(13)6-4-2-3-5-7(6)14-10(8)11/h2-5,12H,1H3

InChI Key

DOOMBFDPDMJPQG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(SC2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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